2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine
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Overview
Description
2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine is an organic compound that belongs to the class of triazines. This compound is characterized by the presence of three bromothiophene groups attached to a triazine core. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine typically involves the bromination of thiophene derivatives followed by their attachment to a triazine core. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene rings can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems.
Scientific Research Applications
2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine has several applications in scientific research:
Materials Science: Used in the synthesis of organic semiconductors and conductive polymers.
Chemistry: Employed as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine depends on its specific application. In materials science, its electronic properties are influenced by the conjugation between the thiophene rings and the triazine core. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-iodophenyl)-1,3,5-triazine: Similar structure but with iodine atoms instead of bromine.
1,3,5-Tricyano-2,4,6-tris[2-(thiophen-2-yl)vinyl]benzene: Contains thiophene groups but with a different core structure.
Uniqueness
2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine is unique due to the presence of bromothiophene groups, which impart distinct electronic and steric properties
Properties
Molecular Formula |
C15H6Br3N3S3 |
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Molecular Weight |
564.1 g/mol |
IUPAC Name |
2,4,6-tris(5-bromothiophen-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C15H6Br3N3S3/c16-10-4-1-7(22-10)13-19-14(8-2-5-11(17)23-8)21-15(20-13)9-3-6-12(18)24-9/h1-6H |
InChI Key |
QEXBMVULXVQGBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NC(=NC(=N2)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
Origin of Product |
United States |
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